molecular formula C23H18FNO4 B1390328 Fmoc-2-fluoro-DL-phenylglycine CAS No. 433291-96-4

Fmoc-2-fluoro-DL-phenylglycine

Cat. No. B1390328
CAS RN: 433291-96-4
M. Wt: 391.4 g/mol
InChI Key: HFDAWMNMWMAJCX-UHFFFAOYSA-N
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Description

Fmoc-2-fluoro-DL-phenylglycine is a compound with the molecular formula C23H18FNO4 . It is also known by other names such as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI string for Fmoc-2-fluoro-DL-phenylglycine is InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18 (20)21 (22 (26)27)25-23 (28)29-13-19-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)19/h1-12,19,21H,13H2, (H,25,28) (H,26,27) . The Canonical SMILES is C1=CC=C2C (=C1)C (C3=CC=CC=C32)COC (=O)NC (C4=CC=CC=C4F)C (=O)O .


Physical And Chemical Properties Analysis

Fmoc-2-fluoro-DL-phenylglycine has a molecular weight of 391.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 6 . The Exact Mass is 391.12198622 g/mol .

Mechanism of Action

Target of Action

Fmoc-2-fluoro-DL-phenylglycine is primarily used as a protecting group for amines in the field of organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .

Mode of Action

The mode of action of Fmoc-2-fluoro-DL-phenylglycine involves its interaction with the amine group of the molecule it is protecting . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate group that protects the amine during synthesis .

Biochemical Pathways

Fmoc-2-fluoro-DL-phenylglycine is involved in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

Its role in spps suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the synthesis process .

Result of Action

The result of the action of Fmoc-2-fluoro-DL-phenylglycine is the protection of the amine group during synthesis, allowing for the successful completion of SPPS . This protection is temporary and can be reversed using a piperidine solution .

Action Environment

The action of Fmoc-2-fluoro-DL-phenylglycine is influenced by various environmental factors. For instance, the efficiency of the Fmoc protection and deprotection processes can be affected by the pH of the solution, the temperature, and the presence of other reagents . Furthermore, the stability of Fmoc-2-fluoro-DL-phenylglycine can be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDAWMNMWMAJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-fluoro-DL-phenylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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